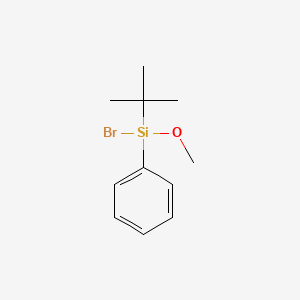

叔丁基甲氧基苯基硅烷溴

描述

The tert-Butylmethoxyphenylsilyl group is a silyl ether used to protect hydroxyl groups during synthetic organic chemistry procedures. The protection of hydroxyl groups is a critical step in the synthesis of complex molecules, as it allows for selective reactions to occur at other sites within the molecule without interference from reactive hydroxyl functionalities .

Synthesis Analysis

The synthesis of tert-Butylmethoxyphenylsilyl derivatives typically involves the reaction of hydroxyl-containing compounds with silylating agents. For example, tert-Butyldimethylsilyl chloride is known to react selectively with hydroxyl groups in nucleosides, suggesting a similar approach could be used for the synthesis of tert-Butylmethoxyphenylsilyl derivatives . Additionally, the synthesis of related silylating reagents, such as tert-butylpentafluorophenylmethylchlorosilane, has been described, which forms volatile derivatives suitable for gas chromatography .

Molecular Structure Analysis

The molecular structure of tert-Butylmethoxyphenylsilyl derivatives can be characterized using various spectroscopic methods. For instance, the tert-Butyldimethylsilyl group has been analyzed by gas chromatography-mass spectrometry, which could also be applied to tert-Butylmethoxyphenylsilyl derivatives . X-ray crystallography has been used to characterize the molecular and crystal structure of related compounds, providing insights into the geometry and intramolecular interactions of the silyl-protected molecules .

Chemical Reactions Analysis

The tert-Butylmethoxyphenylsilyl group is designed to be stable under various conditions but can be removed when desired. The ethers of this group are stable in water or alcohol bases, to hydrogenolysis, and to mild chemical reduction . The stability of tert-Butyldimethylsilyl derivatives towards hydrolysis has been extensively studied, which is relevant for understanding the behavior of tert-Butylmethoxyphenylsilyl derivatives under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butylmethoxyphenylsilyl derivatives are influenced by the tert-Butyl group's steric bulk and the silyl group's electronic effects. These properties are crucial for the derivatives' stability and reactivity. For example, the tert-Butyldimethylsilyl group's stability to solvolysis has been investigated, which may provide insights into the hydrolytic stability of tert-Butylmethoxyphenylsilyl derivatives . The gas chromatographic analysis of tert-Butyldimethylsilyl derivatives of oxyanions indicates that these derivatives have unique retention times and mass spectra, which could be extrapolated to tert-Butylmethoxyphenylsilyl derivatives .

科学研究应用

有机合成:选择性保护

在有机合成中,叔丁基甲氧基苯基硅烷溴被用作醇的保护基团。 它对氟具有显着的易反应性,这使得它能够在温和条件下进行选择性脱保护 .

材料科学:固体电解质界面 (SEI) 形成

该化合物在锂氧电池的开发中发挥作用。 它作为有机-无机杂化 SEI 成膜剂,增强了 SEI 层的灵活性,以适应电池运行过程中的体积变化 .

分析化学:色谱法

该化合物的性质被利用在色谱法中分析和纯化混合物。 其稳定性和反应性使其适用于各种色谱技术 .

化学储存和处理

由于其对水分和热敏感,叔丁基甲氧基苯基硅烷溴在与活性化学试剂的储存和处理相关的研究中具有重要意义。 它需要在惰性气体中并在低温下储存 .

安全和危害预防

该化合物的腐蚀性性质需要对安全措施和危害预防进行研究。 它参与了关于腐蚀性物质安全处置和紧急处理的研究 .

药物研究:药物开发

虽然它没有直接用于药物,但它在复杂分子合成中的作用可能对药物开发和新型药物化合物的创造至关重要 .

电子学:半导体制造

在电子领域,叔丁基甲氧基苯基硅烷溴可用于半导体制造过程,在该过程中它可以作为薄膜沉积过程中硅的来源 .

环境科学:污染控制

对化学化合物环境影响的研究包括使用叔丁基甲氧基苯基硅烷溴。 对其分解和与环境因素的相互作用进行了研究,以了解和减轻污染 .

安全和危害

未来方向

作用机制

Target of Action

The primary target of tert-Butylmethoxyphenylsilyl Bromide (TBMPSiBr) is the lithium anode in lithium-oxygen batteries . The lithium anode is a critical component of these batteries, playing a key role in the storage and release of electrical energy .

Mode of Action

TBMPSiBr interacts with its target by forming an organic-inorganic hybrid solid electrolyte interphase (SEI) . This is achieved through π-conjugation, where the organic components of TBMPSiBr improve the flexibility of the SEI layer, allowing it to accommodate volume changes of the lithium anode during cycling . Additionally, the inorganic silane groups in TBMPSiBr can chemically form Li–O–Si bonds with the lithium anode, ensuring the toughness and high ionic conductivity of the formed SEI layer .

Biochemical Pathways

The action of TBMPSiBr affects the electrochemical pathways in lithium-oxygen batteries . The formation of the hybrid SEI layer and the dissociation of the redox couple Br 3− /Br − are key processes that enhance the cycling stability of these batteries .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can consider the analogous concept of how TBMPSiBr is distributed and metabolized within the battery system. The compound’s properties, such as its boiling point and specific gravity , influence its distribution and stability within the battery . .

Result of Action

The result of TBMPSiBr’s action is a significant enhancement in the cycling stability of lithium-oxygen batteries . Batteries containing TBMPSiBr can stably cycle 220 times with a low overpotential , which is a measure of the efficiency of the electrochemical reactions within the battery.

Action Environment

The action, efficacy, and stability of TBMPSiBr are influenced by various environmental factors. For instance, TBMPSiBr is sensitive to moisture and heat , and it should be stored under inert gas at a temperature between 0-10°C . These conditions help to maintain the compound’s stability and effectiveness.

属性

IUPAC Name |

bromo-tert-butyl-methoxy-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrOSi/c1-11(2,3)14(12,13-4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFLZSQFWJXUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407927 | |

| Record name | tert-Butylmethoxyphenylsilyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94124-39-7 | |

| Record name | tert-Butylmethoxyphenylsilyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo-tert-butyl(methoxy)phenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

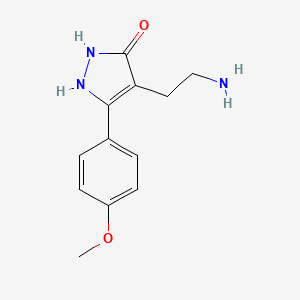

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)

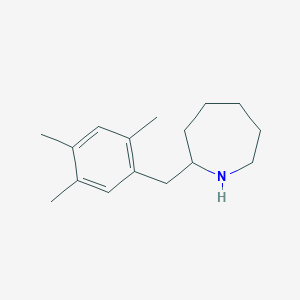

![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)

![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)